N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride
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Overview
Description
N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17Cl2NO2 and a molecular weight of 302.20 g/mol . It is primarily used in organic synthesis and proteomics research . This compound is characterized by its unique structure, which includes an acetyl group, a piperidine ring, and a chlorobenzoyl moiety.
Mechanism of Action
Target of Action
N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride is a compound used in proteomics research . .
Mode of Action
A related compound, 4-acetyl-4-phenylpiperidine hydrochloride, has been reported to generate acetylperoxyl radical via laser flash photolysis in the presence of oxygen . This suggests that this compound might also interact with its targets through a similar mechanism, but this needs further investigation.
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution.
Action Environment
It is recommended to store the compound at -20° c , suggesting that temperature could potentially affect its stability.
Preparation Methods
The synthesis of N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride involves several steps. One common method starts with the reaction of N-Bocpiperzine with triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The mixture is then cooled to 0°C and stirred for several hours. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of neuroleptics and other pharmaceuticals.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
N-Acetyl-4-(4-chlorobenzoyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromo-N-Cbz-piperidine: This compound has a similar piperidine ring but includes a bromine atom and a benzyl group.
4-(N-Boc-amino)piperidine: This compound features a Boc-protected amino group and is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11;/h2-5,12H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNYHJZHSCXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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